molecular formula C4H11N B134641 N-Methylisopropylamine CAS No. 4747-21-1

N-Methylisopropylamine

Cat. No. B134641
CAS RN: 4747-21-1
M. Wt: 73.14 g/mol
InChI Key: XHFGWHUWQXTGAT-UHFFFAOYSA-N
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Description

N-Methylisopropylamine is a chemical compound that is structurally related to amines, which are derivatives of ammonia with one or more alkyl or aryl groups replacing hydrogen atoms. While the provided papers do not directly discuss N-Methylisopropylamine, they do provide insights into similar compounds and their reactivity, synthesis, and molecular structures, which can be extrapolated to understand N-Methylisopropylamine.

Synthesis Analysis

The synthesis of related amines often involves reductive amination processes, as described in the synthesis of N-Methyl- and N-Alkylamines using cobalt oxide nanoparticles . This method starts from nitroarenes or amines and uses formic acid as a reducing agent. Another synthesis approach involves the ring opening of chiral oxaziridines by nitrogen-containing nucleophiles, which can yield N-hydroxy-alpha-L-amino acid methyl esters . Although these methods are not specific to N-Methylisopropylamine, similar strategies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of amines is crucial in determining their reactivity and physical properties. For instance, the molecular structure of N-methyldisilylamine has been determined by electron diffraction, revealing a coplanar arrangement of heavy atoms and specific bond lengths . While this is not N-Methylisopropylamine, the method and structural considerations are relevant. Additionally, the stereodynamics of N-isopropyl-N-methylpropargylamine have been studied using dynamic NMR, indicating a preference for certain conformations . These findings highlight the importance of molecular structure in understanding the behavior of amines.

Chemical Reactions Analysis

Amines can participate in various chemical reactions, such as the formation of borane adducts for hydroborations . The reactivity of these compounds is influenced by their molecular structure and the substituents on the nitrogen atom. For example, N,N-Diisopropyl-N-isobutylamine forms a highly reactive trialkylamine-borane reagent . Similarly, N-Methylisopropylamine could be expected to engage in reactions characteristic of secondary amines, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their molecular structure and substituents. For example, the volatility of isopropylamine makes it an ideal amino donor for reductive amination reactions catalyzed by ω-transaminase . The steric effects of substituents on the nitrogen atom can also affect the central nervous system activity of analogs of 3,4-methylenedioxyphenylisopropylamine . These properties are essential for understanding the behavior and potential applications of N-Methylisopropylamine in various contexts.

Scientific Research Applications

Synthesis and Functionalization of Amines

N-Methylisopropylamine is crucial in the synthesis and functionalization of amines. The development of convenient methods for the synthesis of N-methyl- and N-alkylamines is of significant scientific interest due to their extensive use in academic research and industrial production. Notably, these structural motifs are found in a large number of life-science molecules and play vital roles in regulating their activities. A notable method involves the expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of various N-methyl- and N-alkylamines (Senthamarai et al., 2018).

Methanol Synthesis

N-Methylisopropylamine plays a role in the methanol synthesis process. Research has shown that the major pathway for isopropylamine methylation in methanol synthesis using a CuZnO catalyst is by the reaction of isopropylamine with a methanol precursor, rather than with the product methanol itself. This finding helps in understanding the reaction mechanisms involved in methanol synthesis and the role of different intermediates in the process (Vedage et al., 1985).

Chemical Analysis of Decontamination Solutions

N-Methylisopropylamine is also involved in the chemical analysis of solutions used for decontaminating chemical warfare agents. The detailed chemical analysis of decontamination solutions, especially after the decontamination of the chemical warfare agent VX, confirmed the formation of N,N-diisopropylformamide and N,N-diisopropylamine. This type of analysis is crucial for supporting verification and forensic attribution in situations involving chemical warfare agents (Hopkins et al., 2014).

Development of Aminoboronic Acid Ferrocene Derivatives

The compound N,N‘-Diisopropylferrocenecarboxamide, which is closely related to N-Methylisopropylamine, has been used in the synthesis of planar chiral bifunctional ferrocene derivatives. These derivatives are significant for their potential applications in asymmetric synthesis and catalysis, and their development showcases the versatility of ferrocene-based compounds in creating complex molecular architectures (Batsanov et al., 2007).

Safety And Hazards

N-Methylisopropylamine is highly flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if swallowed or inhaled .

properties

IUPAC Name

N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-4(2)5-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFGWHUWQXTGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871098
Record name N-Methylisopropylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylisopropylamine

CAS RN

4747-21-1
Record name Methylisopropylamine
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Record name N-Methylisopropylamine
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Record name N-Methylisopropylamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1065
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Record name N-Methylisopropylamine
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Record name N-methylisopropylamine
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Record name N-METHYLISOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
김병안, 소현수 - Bulletin of the Korean Chemical Society, 1999 - koreascience.kr
… Two diastereotopic protons in the N-CH2 group in Nmethylpropylamine and two diastereotopic CH3 groups in N-methylisopropylamine also have different chemical shifts (Figures 1e-f). …
Number of citations: 7 koreascience.kr
SD Mürtz, N Kurig, FJ Holzhäuser, R Palkovits - Green Chemistry, 2021 - pubs.rsc.org
… only the yield of N-methylisopropylamine but also the selectivity … with a yield of 65(2)% N-methylisopropylamine and only 2(1)% … The yield of N-methylisopropylamine increased with the …
Number of citations: 14 pubs.rsc.org
J Bartoň, K Volka, M Kašpar… - … of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
… The effect of the alkali metal (Li, Na, K) and dialky,lamine (dicyclohexylamine, N-isopropy1cyclohexylamine, N-methylisopropylamine) on the absorption spectra was tested. By com…
Number of citations: 3 cccc.uochb.cas.cz
BA Kim, HS So - Bulletin of the Korean Chemical Society, 1999 - osti.gov
… {sup 1}H NMR spectra of methyl-, ethyl-, propyl-, isopropyl-, -butyl, N-methylethyl-, N-methylpropyl-, and N-methylisopropylamine coordinated to the paramagnetic 11-tungstocobalto(II)…
Number of citations: 0 www.osti.gov
J Bartoň, M Hrubeš, M Kašpar… - Collection of …, 1983 - cccc.uochb.cas.cz
… The highest reactivity in this respect was 1 observed with N-methylisopropylamine, which reacted to give the adducts with isoprene even during the preparation of the catalytic sol utions …
Number of citations: 4 cccc.uochb.cas.cz
C Jin, JP Burgess, KS Rehder, GA Brine - Synthesis, 2006 - thieme-connect.com
… -methyladenine and subsequent coupling with N-methylisopropylamine, were not reported. … 6-chloro-8-iodo-9-methylpurine (4) and N-methylisopropylamine (5) as potential precursors. …
Number of citations: 12 www.thieme-connect.com
S Wawzonek, W McKillip, CJ Peterson - Organic Syntheses, 2003 - Wiley Online Library
N‐methylethylamine intermediate: N‐benzylideneethylamine product: N‐Methylethylamine product: N‐methylisopropylamine product: N‐methylisobutylamine product: N‐methyl‐tert‐…
Number of citations: 0 onlinelibrary.wiley.com
JC Traeger - The Journal of Physical Chemistry A, 2007 - ACS Publications
… The PIE for H loss from ionized N-methylisopropylamine showed a long tail with a poorly defined threshold <9.3 eV. Given that there is a calculated reverse activation energy of 29 kJ …
Number of citations: 9 pubs.acs.org
J WANG, LIU Lu, G XU, P WANG, G HUANG… - … of Nonferrous Metals …, 2023 - Elsevier
… Secondly, the octanoyl chloride-ethyl ether solution was slowly added to a mixture of 4.0 g N-methylisopropylamine and 8.4 g NaHCO3 saturated aqueous solution under stirring at …
Number of citations: 2 www.sciencedirect.com
M Masui, H Sayo - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
… N-Methylethylamine, N-methyl-npropylamine, N-methylisopropylamine, and N-methyl-tbutylamine were prepared and purified by the standard method .7 …
Number of citations: 54 pubs.rsc.org

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